molecular formula C18H23AsN4O8S B1640160 o-GSAO

o-GSAO

Cat. No.: B1640160
M. Wt: 530.4 g/mol
InChI Key: DYHQUIXBDZQGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the class of arsenic-based compounds that interact with cellular thiols, particularly glutathione (GSH), to disrupt redox homeostasis. The ortho configuration of its functional groups distinguishes it from its para isomer, p-GSAO, which has been more extensively investigated for clinical applications .

Key findings from preclinical studies indicate that o-GSAO exhibits significant toxicity, primarily due to its accumulation in both cancerous and normal cells. This accumulation is attributed to its reduced efflux via multidrug resistance (MDR) transporters, leading to non-selective cytotoxicity and limiting its therapeutic utility .

Properties

Molecular Formula

C18H23AsN4O8S

Molecular Weight

530.4 g/mol

IUPAC Name

2-amino-5-[[3-[2-(4-arsorosoanilino)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H23AsN4O8S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-32-9-15(25)22-11-3-1-10(19-31)2-4-11/h1-4,12-13H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30)

InChI Key

DYHQUIXBDZQGLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As]=O

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As]=O

sequence

XXG

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog: p-GSAO

p-GSAO (para-Glutathione Sulfonamide Arsenoxide) shares the same molecular formula as o-GSAO but differs in the spatial arrangement of its sulfonamide and arsenoxide groups. This structural distinction profoundly impacts its pharmacological behavior:

Parameter This compound p-GSAO
Isomer Configuration Ortho-substituted functional groups Para-substituted functional groups
Cellular Accumulation High (due to poor MDR efflux) Moderate (efficient MDR-mediated efflux)
Toxicity High in normal and cancer cells Selective toxicity in cancer cells
Mechanism Non-specific thiol depletion Targeted mitochondrial redox disruption
Clinical Potential Limited due to toxicity Promising (under clinical evaluation)

Key Findings :

  • Toxicity Profile: this compound’s ortho configuration facilitates intracellular retention, even in normal cells, leading to systemic toxicity. In contrast, p-GSAO’s para configuration allows selective accumulation in cancer cells, sparing normal tissues .
  • Multidrug Resistance : The para isomer is efficiently exported by MDR transporters (e.g., P-glycoprotein), a feature absent in this compound. This efflux mechanism enhances p-GSAO’s therapeutic index .

Other Structurally Related Compounds

Compound Similarity to this compound Divergence from this compound
Melarsoprol Targets thiol groups in trypanosomes Used exclusively for parasitic infections
ATO Disrupts mitochondrial redox balance FDA-approved for acute promyelocytic leukemia

Key Insight : Unlike this compound, ATO and melarsoprol exhibit clinically validated efficacy, underscoring the importance of structural optimization for minimizing off-target effects .

Research Findings and Clinical Implications

  • Its lack of selectivity renders it unsuitable for anticancer therapy despite potent thiol-targeting activity .
  • p-GSAO : Demonstrates preferential cytotoxicity in cancer cells by inhibiting mitochondrial adenine nucleotide translocase (ANT), a mechanism absent in this compound. Phase I trials show manageable toxicity and antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.